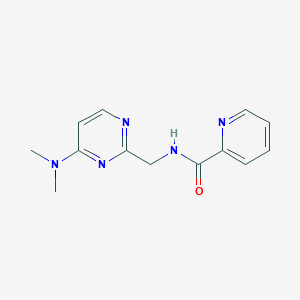

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)picolinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)picolinamide: is a synthetic organic compound that has garnered interest due to its potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine ring substituted with a dimethylamino group and a picolinamide moiety, which contribute to its unique chemical properties and reactivity.

作用機序

Target of Action

The compound N-((4-(dimethylamino)pyrimidin-2-yl)methyl)picolinamide, also known as N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}pyridine-2-carboxamide, primarily targets tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This phosphorylation can activate or deactivate many cellular processes, including cell division, growth, and death .

Mode of Action

This compound specifically inhibits the activity of tyrosine kinases . It binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the kinase’s activity, preventing the phosphorylation of proteins and thus altering the cell’s normal functions .

Biochemical Pathways

The inhibition of tyrosine kinases by this compound affects various biochemical pathways. It blocks PDGFRα mediated signaling pathways, which are involved in cell proliferation and survival . This blockage can lead to the arrest of cell cycle progression and the induction of apoptosis .

Result of Action

The compound’s action results in significant molecular and cellular effects. It potently inhibits the proliferation of cells, such as those in Chronic Eosinophilic Leukemia (CEL) cell line EOL-1 . It also induces apoptosis, a form of programmed cell death . Furthermore, it effectively suppresses tumor progression in certain models .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)picolinamide typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-chloro-4,6-dimethoxypyrimidine and dimethylamine.

Introduction of the Picolinamide Moiety: The picolinamide group is introduced via a nucleophilic substitution reaction, where the pyrimidine derivative reacts with picolinic acid or its derivatives under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the pyrimidine ring or the picolinamide moiety, resulting in the formation of reduced derivatives.

Substitution: The compound is prone to nucleophilic substitution reactions, especially at the positions adjacent to the dimethylamino group and the picolinamide moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Reduced pyrimidine or picolinamide derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry:

Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in nucleotide metabolism.

Molecular Probes: It can be used as a molecular probe in biochemical assays to study enzyme activity and protein interactions.

Medicine:

Drug Development: The compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

Diagnostic Tools: It may be used in the development of diagnostic tools for detecting specific biomolecules.

Industry:

Material Science: The compound can be utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

類似化合物との比較

4-(dimethylamino)pyridine: Shares the dimethylamino group and pyridine ring but lacks the picolinamide moiety.

N,N-dimethyl-4-aminopyridine: Similar structure but with different substitution patterns.

2,4-diaminopyrimidine: Contains the pyrimidine ring but with amino groups instead of the dimethylamino group.

Uniqueness: N-((4-(dimethylamino)pyrimidin-2-yl)methyl)picolinamide is unique due to the combination of the dimethylamino group, pyrimidine ring, and picolinamide moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.

生物活性

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)picolinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article explores its biological activity, focusing on its mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a dimethylamino group and a picolinamide moiety. This unique structure enhances its solubility and potential interactions with biological targets, making it a candidate for drug development.

Enzyme Inhibition:

The primary target of this compound is Enoyl-CoA hydratase , an enzyme involved in fatty acid β-oxidation. Inhibition of this enzyme may disrupt metabolic pathways, leading to decreased energy production from fatty acids. This mechanism suggests potential applications in metabolic disorders and cancer treatment, where altered fatty acid metabolism is often observed.

Antiproliferative Activity:

Research indicates that this compound exhibits promising antiproliferative activity against various cancer cell lines. The structural features allow it to interfere with cell signaling pathways and gene expression, broadening its range of biological interactions.

Synthesis

The synthesis of this compound can be achieved through several organic chemistry techniques. One notable method involves a retro-Claisen reaction, which combines 1-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)butane-1,3-dione with potassium hydroxide and 4-dimethylamino-pyridine. The following table summarizes the synthesis steps:

| Step | Reaction Components | Conditions |

|---|---|---|

| 1 | 1-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)butane-1,3-dione + KOH + 4-dimethylamino-pyridine | Retro-Claisen reaction |

| 2 | Purification and characterization | Standard organic chemistry techniques |

Research Findings

Recent studies have highlighted the biological activity of this compound through various assays:

Anticancer Activity:

In vitro studies have demonstrated that the compound shows significant cytotoxic effects against multiple cancer cell lines, including Hela, MCF7, and HepG2. The half-maximal inhibitory concentration (IC50) values indicate its potency in inhibiting cell proliferation .

Structure–Activity Relationship (SAR):

Research into the SAR of related compounds has provided insights into optimizing the biological activity of pyrimidine derivatives. Variations in substituents have been shown to influence binding affinity and inhibitory potency against target enzymes like NAPE-PLD (N-Acylphosphatidylethanolamine phospholipase D) .

Case Studies

-

Cytotoxicity Assay:

A study evaluated the antiproliferative effects of this compound on human cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 5 to 15 μM across different cell types. -

Metabolic Pathway Disruption:

Another investigation focused on the compound's ability to inhibit Enoyl-CoA hydratase activity in vitro. The results showed significant inhibition at concentrations as low as 10 μM, suggesting that this compound could effectively disrupt fatty acid metabolism in cancer cells.

特性

IUPAC Name |

N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O/c1-18(2)12-6-8-15-11(17-12)9-16-13(19)10-5-3-4-7-14-10/h3-8H,9H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCKHAATMNCADA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1)CNC(=O)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。